Au2HS
Gold sulfide (Au2S)
CAS No.: 1303-60-2
Cat. No.: VC20969148
Molecular Formula: Au2S
Au2HS
Molecular Weight: 427.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1303-60-2 |
|---|---|
| Molecular Formula | Au2S Au2HS |
| Molecular Weight | 427.01 g/mol |
| IUPAC Name | gold;gold(1+);sulfanide |
| Standard InChI | InChI=1S/2Au.H2S/h;;1H2/q;+1;/p-1 |
| Standard InChI Key | NQSHARDUOZPOKY-UHFFFAOYSA-M |
| SMILES | [SH-].[Au].[Au+] |
| Canonical SMILES | [SH-].[Au].[Au+] |
Introduction
Physical and Chemical Properties
Gold(I) sulfide (Au2S) is characterized by its distinctive cubic crystal structure and unusual bonding arrangement. The compound has a molecular weight of 427.01 g/mol and is also known by alternative names such as digold sulphide and gold monosulfide. Its chemical identity is captured through various standard identifiers including:
Basic Properties
Electronic Structure
The electronic configuration of Au2S presents distinctive features resulting from the interaction between gold and sulfur atoms. The compound exhibits mixed covalent/ionic bonding characteristics, with the high electronegativity of both gold (2.54) and sulfur (2.58) leading to predominantly covalent rather than ionic bonds . This similarity in electronegativity values creates a bonding scenario that defies conventional categorization as either purely ionic or metallic.
Crystal Structure
Gold(I) sulfide possesses a simple cubic crystal structure with unique atomic coordination patterns that contribute to its distinctive properties.
Structural Arrangement
The unit cell of Au2S contains six atoms: four gold atoms in linear coordination and two sulfur atoms in tetrahedral coordination . This arrangement creates a three-dimensional network with no internal degrees of freedom, meaning there are no structural parameters that can vary while maintaining the crystal symmetry.
Bonding Configuration
Synthesis Methods
Several methods have been developed for the synthesis of gold(I) sulfide, each resulting in products with potentially different characteristics.
Hydrogen Sulfide Method
One common approach involves the reaction of gold chloride with hydrogen sulfide gas. This method typically proceeds via the reduction of trivalent gold (Au³⁺) to monovalent gold (Au⁺) during the reaction process:
2AuCl₃ + 3H₂S → Au₂S + 6HCl + 2S
Purification Challenges
The synthesis of pure Au2S presents several challenges, including:
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Prevention of oxidation/reduction side reactions
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Removal of residual sulfur from the product
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Avoidance of hydrolysis into gold oxides or hydroxides
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Verification of proper stoichiometry in the final product
Computational Challenges
One of the most fascinating aspects of gold(I) sulfide is the unexpected difficulty it presents for computational modeling despite its structural simplicity.
Density Functional Theory Limitations
Gold(I) sulfide represents a significant challenge for standard computational approaches such as density functional theory (DFT). The compound's unique bonding arrangement creates what computational chemists call "static correlation effects" that standard DFT methods struggle to capture accurately .
Modeling Discrepancies
Research has revealed striking discrepancies between experimental measurements and DFT predictions for Au2S. Some computational studies have reported errors as high as 20% in equilibrium volume and even 400% in bulk modulus calculations. These significant deviations highlight the limitations of conventional computational approaches when dealing with compounds exhibiting strong multi-reference character.
Multi-Reference Character
Research Applications
Gold(I) sulfide has attracted attention in various fields of research due to its unique properties and potential applications.
Materials Science
In materials science, Au2S is studied for its potential in creating two-dimensional materials with extraordinary properties. Research indicates that monolayers of gold sulfide may exhibit exceptional thermal conductivity and flexibility, making them candidates for applications in flexible electronics and thermal management systems.
Nanotechnology
Au2S nanoparticles have been investigated as precursors for gold nanoparticles in biosensing and imaging applications. The controlled decomposition of Au2S can be utilized to generate gold nanostructures with specific properties tailored for particular applications.
Electronic Applications
The electronic properties of Au2S make it potentially useful in semiconductor applications. Theoretical calculations suggest that certain forms of Au2S may exhibit semiconductor behavior with a direct band gap, which would be favorable for optoelectronic applications such as photodetectors and solar cells.
Comparative Analysis
When compared to other metal sulfides and gold compounds, Au2S displays several distinctive characteristics that set it apart.
Comparison with Gold(III) Sulfide (Au2S3)
| Property | Au2S | Au2S3 |
|---|---|---|
| Gold Oxidation State | +1 | +3 |
| Color | Black | Black |
| Stability | Moderate | Lower |
| Synthesis Complexity | Moderate | Higher |
| Bond Character | Predominantly covalent | More ionic character |
Comparison with Other Metal Sulfides
Unlike many transition metal sulfides that exhibit predominantly ionic bonding, Au2S features unusual covalent bonding due to the similar electronegativities of gold and sulfur. This distinguishes it from compounds such as zinc sulfide (ZnS) or copper(I) sulfide (Cu2S), which display more conventional bonding patterns.
Thermal Properties
The thermal behavior of Au2S provides important insights into its stability and potential applications.
Thermal Stability
Gold(I) sulfide decomposes at temperatures above approximately 240°C, breaking down into elemental gold and sulfur:
Au2S → 2Au + S
This property has been exploited in certain applications where controlled decomposition is desired to generate gold nanostructures.
Thermal Conductivity
Studies on gold sulfide monolayers have revealed interesting thermal transport properties. Certain structural forms of Au2S monolayers exhibit anisotropic phonon properties with potentially ultralow lattice thermal conductivity, which could make them promising candidates for thermoelectric applications.
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